N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
Overview
Description
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, an isoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the 3-methylbenzyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent such as 3-methylbenzyl chloride in the presence of a base like potassium carbonate.
Synthesis of the isoxazole ring: The isoxazole ring can be synthesized by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling of the pyrazole and isoxazole rings: This step involves the formation of the carboxamide linkage between the pyrazole and isoxazole rings using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents.
Materials Science: Its heterocyclic structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-chlorophenyl)-3-isoxazolecarboxamide
- N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Uniqueness
N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is unique due to the presence of both 3-methylbenzyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct pharmacological profiles and material properties compared to similar compounds.
Properties
IUPAC Name |
5-(4-methylphenyl)-N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-6-8-18(9-7-15)21-11-20(25-28-21)22(27)24-19-12-23-26(14-19)13-17-5-3-4-16(2)10-17/h3-12,14H,13H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQMRLREIIPPFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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